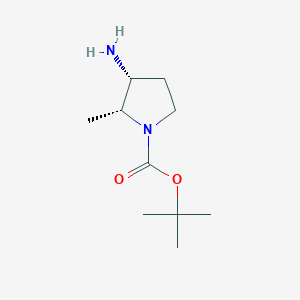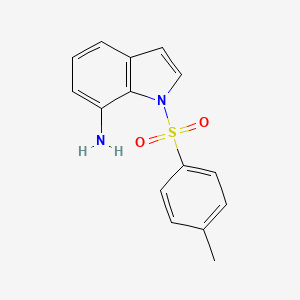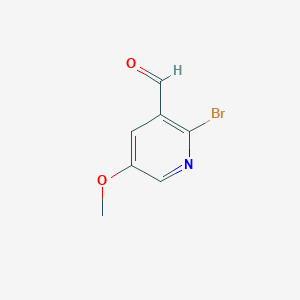
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a bromo group at the 2-position and a trifluoromethyl group at the 4-position .Chemical Reactions Analysis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is employed as a key intermediate for the preparation of pyrazolopyridines . It acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has a molecular weight of 225.99 . It is a liquid at room temperature with a density of 1.827 g/mL at 25 °C . The refractive index is 1.478 .Applications De Recherche Scientifique
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the sources. However, these compounds are typically applied as pesticides in agricultural settings .
- Results or Outcomes : The use of these compounds has led to effective crop protection from pests .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the sources. However, these compounds are typically used as active ingredients in pharmaceutical products .
- Results or Outcomes : The use of these compounds has led to the development of effective pharmaceutical and veterinary products .
Synthesis of Aminopyridines
- Summary of Application : 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The use of this compound has led to the successful synthesis of aminopyridines .
Preparation of (trifluoromethyl)pyridyllithiums
- Summary of Application : 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The use of this compound has led to the successful preparation of (trifluoromethyl)pyridyllithiums .
Synthesis of Pyrazolopyridines
- Summary of Application : 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
- Methods of Application : Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .
- Results or Outcomes : The use of this compound has led to the successful synthesis of pyrazolopyridines .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUSCLPQTUXHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

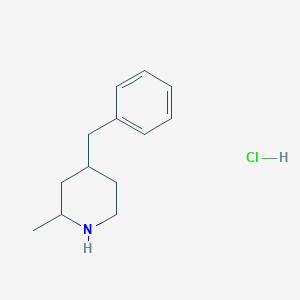


![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)
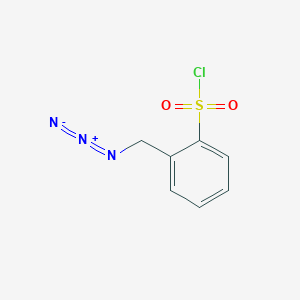

![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)
